molecular formula C8H8BrNO3 B12966748 2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid

2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid

Katalognummer: B12966748
Molekulargewicht: 246.06 g/mol
InChI-Schlüssel: FLTWKWCAELDGAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid typically involves the bromination and methoxylation of pyridine derivatives. One common method starts with 2,5-dibromopyridine, which is first converted to 2-bromo-5-hydroxypyridine. This intermediate is then methylated to produce 2-bromo-5-methoxypyridine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid depends on its specific applicationFor example, it may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H8BrNO3

Molekulargewicht

246.06 g/mol

IUPAC-Name

2-(5-bromo-6-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-8-6(9)3-2-5(10-8)4-7(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI-Schlüssel

FLTWKWCAELDGAF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=N1)CC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.